molecular formula C15H12Cl2FNO4S B2511057 3-(2,3-Dichlorobenzenesulfonamido)-3-(4-fluorophenyl)propanoic acid CAS No. 440638-81-3

3-(2,3-Dichlorobenzenesulfonamido)-3-(4-fluorophenyl)propanoic acid

Cat. No.: B2511057
CAS No.: 440638-81-3
M. Wt: 392.22
InChI Key: PGMYBSUTQKPEJE-UHFFFAOYSA-N
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Description

3-(2,3-Dichlorobenzenesulfonamido)-3-(4-fluorophenyl)propanoic acid is an organic compound that features a sulfonamide group, a dichlorobenzene ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dichlorobenzenesulfonamido)-3-(4-fluorophenyl)propanoic acid typically involves multiple steps:

    Formation of the sulfonamide group: This can be achieved by reacting 2,3-dichlorobenzenesulfonyl chloride with an appropriate amine under basic conditions.

    Introduction of the fluorophenyl group: This step may involve a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced.

    Formation of the propanoic acid backbone: This can be accomplished through a series of reactions, including alkylation and oxidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dichlorobenzenesulfonamido)-3-(4-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the aromatic rings.

Scientific Research Applications

3-(2,3-Dichlorobenzenesulfonamido)-3-(4-fluorophenyl)propanoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 3-(2,3-Dichlorobenzenesulfonamido)-3-(4-fluorophenyl)propanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(2,3-Dichlorobenzenesulfonamido)-3-(4-chlorophenyl)propanoic acid: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    3-(2,3-Dichlorobenzenesulfonamido)-3-(4-methylphenyl)propanoic acid: Similar structure but with a methylphenyl group instead of a fluorophenyl group.

Uniqueness

The presence of the fluorophenyl group in 3-(2,3-Dichlorobenzenesulfonamido)-3-(4-fluorophenyl)propanoic acid can impart unique properties, such as increased lipophilicity or altered electronic characteristics, which may enhance its activity or stability in certain applications.

Properties

IUPAC Name

3-[(2,3-dichlorophenyl)sulfonylamino]-3-(4-fluorophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2FNO4S/c16-11-2-1-3-13(15(11)17)24(22,23)19-12(8-14(20)21)9-4-6-10(18)7-5-9/h1-7,12,19H,8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMYBSUTQKPEJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)NC(CC(=O)O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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